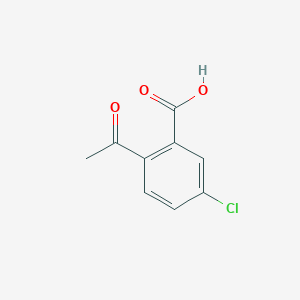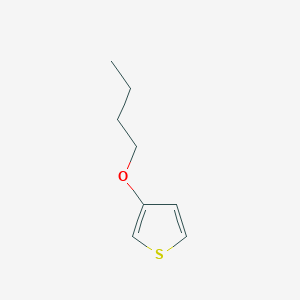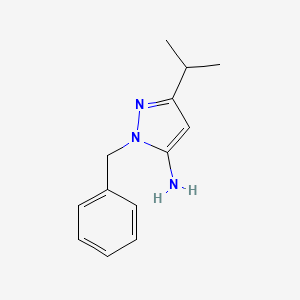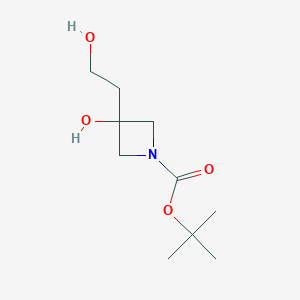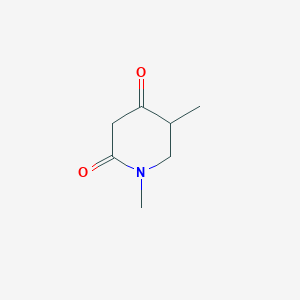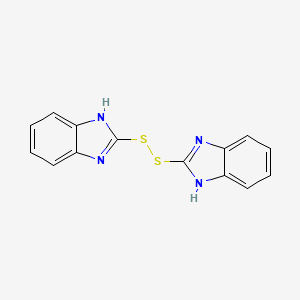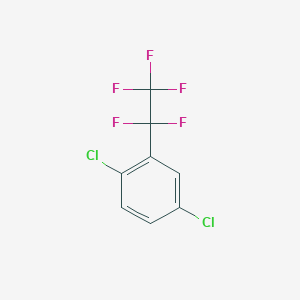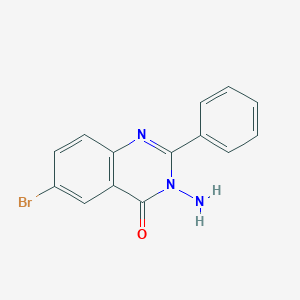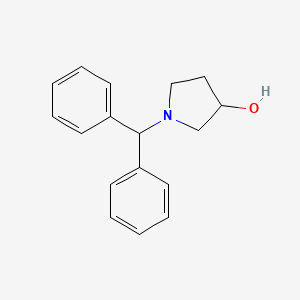
3-Pyrrolidinol, 1-(diphenylmethyl)-
Overview
Description
3-Pyrrolidinol, 1-(diphenylmethyl)-: is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds This particular compound is characterized by the presence of a hydroxyl group at the third position of the pyrrolidine ring and a diphenylmethyl group attached to the nitrogen atom It is a chiral molecule and can exist in different enantiomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Pyrrolidinol, 1-(diphenylmethyl)- can be achieved through several synthetic routes. One common method involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus sp. can hydroxylate 1-benzoylpyrrolidine to yield (S)-1-benzoyl-3-pyrrolidinol. This intermediate can then undergo stereoselective enzymatic esterification using commercial lipases to improve the optical purity of the product .
Industrial Production Methods: In an industrial setting, the production of 3-Pyrrolidinol, 1-(diphenylmethyl)- may involve the use of advanced biotechnological processes. These processes can include the use of specific microbial strains and enzymes to achieve high yields and enantiomeric purity. The combination of regioselective microbial hydroxylation and stereoselective enzymatic esterification is an efficient approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidinol, 1-(diphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Pyrrolidinol, 1-(diphenylmethyl)- is used as a chiral building block for the synthesis of various complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .
Biology: In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used to synthesize derivatives that exhibit various biological activities, such as antimicrobial and anticancer properties .
Medicine: In the field of medicine, 3-Pyrrolidinol, 1-(diphenylmethyl)- and its derivatives are explored for their potential therapeutic applications. They can be used in the development of new drugs targeting specific enzymes or receptors in the body .
Industry: Industrially, this compound is valuable in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of 3-Pyrrolidinol, 1-(diphenylmethyl)- involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
1-Benzyl-3-pyrrolidinol: Similar structure but with a benzyl group instead of a diphenylmethyl group.
1-Benzoyl-3-pyrrolidinol: Contains a benzoyl group instead of a diphenylmethyl group.
Comparison: 3-Pyrrolidinol, 1-(diphenylmethyl)- is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s steric and electronic environment, affecting its interactions with other molecules.
Properties
IUPAC Name |
1-benzhydrylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-16-11-12-18(13-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPVZVJTFQJQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440058 | |
| Record name | 3-Pyrrolidinol, 1-(diphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-17-5 | |
| Record name | 3-Pyrrolidinol, 1-(diphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B3045860.png)
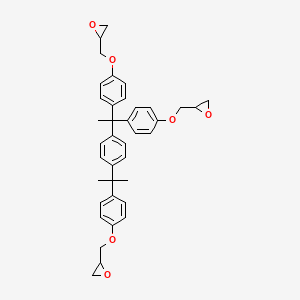
![4-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B3045863.png)
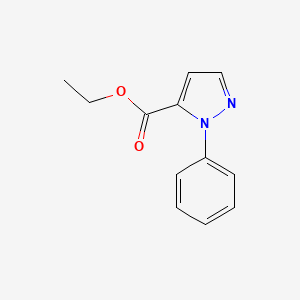
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B3045866.png)
